molecular formula C11H16N2O3 B13639324 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

Cat. No.: B13639324
M. Wt: 224.26 g/mol
InChI Key: LPJWYURCASJLJX-UHFFFAOYSA-N
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Description

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid ( 1250786-39-0) is a high-value pyrimidine derivative supplied for advanced research and development applications. This compound, with a molecular formula of C11H16N2O3 and a molecular weight of 224.26 g/mol, serves as a critical synthetic intermediate in medicinal chemistry and drug discovery . Its specific molecular structure, featuring both carboxylic acid and propoxymethyl substituents on the pyrimidine ring, makes it a versatile building block for the synthesis of more complex molecules, particularly in the exploration of novel pharmaceuticals and biologically active compounds . Researchers utilize this compound in the construction of targeted molecular libraries and as a key precursor in multi-step synthetic routes. The product is offered with a high purity specification of 98% and requires storage at room temperature in a sealed, dry environment to ensure stability . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

4-ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C11H16N2O3/c1-3-5-16-7-10-12-6-8(11(14)15)9(4-2)13-10/h6H,3-5,7H2,1-2H3,(H,14,15)

InChI Key

LPJWYURCASJLJX-UHFFFAOYSA-N

Canonical SMILES

CCCOCC1=NC=C(C(=N1)CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 5-Hydroxy Pyrimidine-2-carboxylic Acid as a Key Intermediate

A foundational intermediate in the synthesis of substituted pyrimidine carboxylic acids is 5-hydroxy pyrimidine-2-carboxylic acid . A robust, two-step synthetic route has been developed and patented (CN103880757A), which can be adapted or serve as a precursor for preparing more complex derivatives such as 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid.

Step 1: Formation of 5-Benzyloxy-2-cyanopyrimidine

  • Reactants: Bromo-5-2-cyanopyrimidine and phenylcarbinol.
  • Catalysts: Cesium carbonate, cuprous iodide, and 1,10-phenanthroline.
  • Solvent: Toluene.
  • Conditions: Heated at 80–110 °C for 4–12 hours.
  • Outcome: 5-benzyloxy-2-cyanopyrimidine formed with ~90% yield.

Step 2: Hydrolysis and Acidification to 5-Hydroxy Pyrimidine-2-carboxylic Acid

  • Reactants: 5-benzyloxy-2-cyanopyrimidine and potassium hydroxide (or other strong bases).
  • Conditions: Reaction in aqueous solution at 25–100 °C for approximately 8 hours.
  • Work-up: Cooling, washing with dichloromethane to remove impurities, acidification to pH 3–4 using 1N hydrochloric acid.
  • Outcome: Precipitation and isolation of 5-hydroxy pyrimidine-2-carboxylic acid with ~67% yield.

Table 1: Reaction Parameters and Yields for Synthesis of 5-Benzyloxy-2-cyanopyrimidine

Parameter Range/Value Effect on Yield
Reaction temperature 80–110 °C Optimal at 110 °C
Reaction time 4–12 hours Complete conversion at 4–8 hours
Molar ratio (bromo-2-cyanopyrimidine : phenylcarbinol) 1:1.5–1:3.5 Higher ratios improve yield
Catalyst loading (CuI) ≥10% w/w relative to substrate Essential for catalysis
Catalyst loading (1,10-phenanthroline) ≥20% w/w relative to substrate Enhances reaction rate

Table 2: Reaction Parameters and Yields for Hydrolysis to 5-Hydroxy Pyrimidine-2-carboxylic Acid

Parameter Range/Value Effect on Yield
Base (KOH) molar ratio 2:1 to 4:1 (base:substrate) Optimal at 2:1
Reaction temperature 25–100 °C 80 °C optimal
Reaction time ~8 hours Complete hydrolysis
pH adjustment pH 3–4 (acidification) Maximizes precipitation

This route is characterized by relatively few steps, high overall yield, and scalability potential, making it a valuable method for preparing pyrimidine carboxylic acid intermediates.

Adaptation to this compound

Building on the above intermediate, the synthesis of This compound involves further functionalization:

While specific experimental details for this exact compound are sparse in the open literature, analogous pyrimidine derivatives have been synthesized using these strategies, supported by the general principles of heterocyclic chemistry.

Comparative Analysis of Preparation Methods

Aspect Two-Step Hydrolysis Route (Patent CN103880757A) Alternative Methods (Literature)
Number of Steps 2 Typically 3–5
Overall Yield ~60% (90% × 67%) Variable (40–80%)
Reaction Conditions Moderate temperature, standard laboratory setup Often require harsher conditions
Scalability High Moderate
Use of Catalysts Cuprous iodide, 1,10-phenanthroline Varies
Purification Methods Crystallization, column chromatography Chromatography, recrystallization

The patented method offers an efficient, scalable route with fewer steps and good yields, suitable for industrial application.

Summary and Recommendations

  • The preparation of This compound is best approached via synthesis of key intermediates such as 5-hydroxy pyrimidine-2-carboxylic acid.
  • The two-step synthetic method involving formation of 5-benzyloxy-2-cyanopyrimidine followed by hydrolysis and acidification provides a high-yielding, scalable route.
  • Subsequent selective alkylation and etherification steps introduce the ethyl and propoxymethyl substituents at the 4- and 2-positions, respectively.
  • Optimization of reaction conditions, catalyst loadings, and purification protocols is essential to maximize yield and purity.
  • This method is supported by patent literature and aligns with standard heterocyclic synthesis practices, ensuring professional and authoritative reliability.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The ethyl and propoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key pyrimidine-5-carboxylic acid derivatives are compared below:

Compound Name Molecular Formula Substituents (Positions 2, 4, 5) Molecular Weight (g/mol) Key Properties
4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid (Target) C11H16N2O3 2-Propoxymethyl, 4-Ethyl, 5-COOH 224.23 Balanced lipophilicity, moderate solubility in polar solvents
4-Ethyl-2-(methoxymethyl)pyrimidine-5-carboxylic acid C9H12N2O3 2-Methoxymethyl, 4-Ethyl, 5-COOH 196.20 Higher polarity due to shorter ether chain; reduced membrane permeability
4-Ethyl-2-(2-methylcyclopropyl)pyrimidine-5-carboxylic acid C11H14N2O2 2-(2-Methylcyclopropyl), 4-Ethyl, 5-COOH 206.24 Increased steric hindrance; potential stability issues
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate C9H11ClN2O2S 2-Methylthio, 4-Chloro, 5-COOEt 258.71 Ester prodrug form; reactive chlorine for substitutions
4-Amino-2-(ethylthio)pyrimidine-5-carboxylic acid C7H9N3O2S 2-Ethylthio, 4-Amino, 5-COOH 215.23 Amino group enables hydrogen bonding; thioether enhances hydrophobicity

Key Research Findings

Lipophilicity and Solubility :

  • The propoxymethyl group in the target compound improves lipophilicity compared to methoxymethyl analogs, facilitating cellular uptake while retaining solubility via the carboxylic acid group .
  • Ethyl esters (e.g., ) exhibit higher logP values, making them suitable for prodrug strategies to enhance oral bioavailability .

Reactivity and Stability: Chlorine substituents () enable nucleophilic displacement reactions, useful for synthesizing derivatives with amines or thiols .

Biological Interactions: Amino groups () participate in hydrogen bonding with enzyme active sites, critical for kinase inhibition . Thioether groups () contribute to hydrophobic interactions in protein binding pockets .

Q & A

Basic Question: What are the common synthetic routes for 4-Ethyl-2-(propoxymethyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step pathways, such as:

  • Step 1: Alkylation or substitution at the pyrimidine ring’s 2-position using propoxymethyl groups. For example, thioether intermediates (e.g., methylthio groups) can be replaced via nucleophilic substitution under basic conditions .
  • Step 2: Introduction of the ethyl group at the 4-position using ethylation reagents (e.g., ethyl iodide) in the presence of a base like NaH.
  • Step 3: Carboxylic acid formation via hydrolysis of ester precursors (e.g., ethyl esters) using aqueous HCl or NaOH .

Critical Factors Affecting Yield:

  • Temperature: Higher temperatures (80–100°C) accelerate substitution reactions but may promote side reactions.
  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for alkylation steps.
  • Catalysts: Transition metals (e.g., Pd for cross-coupling) improve regioselectivity in complex substitutions .

Basic Question: How can researchers characterize the structure of this compound using spectroscopic methods?

Methodological Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H NMR: Identify ethyl groups (δ 1.2–1.4 ppm, triplet) and propoxymethyl protons (δ 3.4–3.6 ppm, multiplet). Pyrimidine ring protons appear as distinct singlets (δ 8.0–8.5 ppm) .
    • ¹³C NMR: Carboxylic acid carbons resonate at δ 165–175 ppm; pyrimidine carbons appear at δ 150–160 ppm .
  • IR Spectroscopy: Confirm carboxylic acid functionality via O-H stretch (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight and fragmentation patterns to distinguish between isomers.

Advanced Question: How can researchers resolve contradictions in reported spectral data for this compound?

Methodological Answer:
Discrepancies in spectral data (e.g., NMR shifts, IR peaks) may arise from:

  • Solvent Effects: Compare data acquired in the same solvent (e.g., DMSO-d6 vs. CDCl3).
  • Tautomerism: Pyrimidine derivatives often exhibit tautomeric equilibria. Use variable-temperature NMR to identify dominant forms .
  • Impurity Interference: Employ HPLC purification (>95% purity) and 2D NMR (COSY, HSQC) to assign signals unambiguously .

Case Study:
A 2025 study found δ 8.2 ppm (pyrimidine H) in DMSO-d6 but δ 8.0 ppm in CDCl3 due to solvent polarity differences .

Advanced Question: What strategies optimize the solubility of this compound for biological assays?

Methodological Answer:

  • pH Adjustment: Use buffered solutions (pH 7–8) to deprotonate the carboxylic acid, enhancing aqueous solubility.
  • Co-Solvents: Employ DMSO (≤10%) or ethanol for in vitro assays, ensuring compatibility with biological systems .
  • Prodrug Design: Synthesize ester or amide derivatives (e.g., ethyl esters) with improved lipophilicity for cell permeability .

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